Product packaging for 2,5-Dichlorothiazolo[5,4-d]thiazole(Cat. No.:CAS No. 50616-95-0)

2,5-Dichlorothiazolo[5,4-d]thiazole

Cat. No.: B1622317
CAS No.: 50616-95-0
M. Wt: 211.1 g/mol
InChI Key: IJSRVMICCYLKPP-UHFFFAOYSA-N
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Description

Significance of Fused Thiazole (B1198619) Architectures in Heterocyclic Chemistry

Fused thiazole architectures, such as thiazolo[5,4-d]thiazoles, represent an important class of heterocyclic compounds. The fusion of two thiazole rings creates a rigid, planar backbone with an extended π-conjugated system. This structural rigidity facilitates efficient intermolecular π-π stacking, a crucial property for charge transport in organic electronic materials. researchgate.netresearchgate.net The electron-deficient nature of the system, imparted by the sp² hybridized nitrogen atoms, results in high oxidative stability. researchgate.netmdpi.com

The thiazole ring itself is a versatile moiety found in numerous biologically active molecules and pharmaceutical drugs, including antibiotics and anticancer agents. nih.govneliti.comnih.gov When fused, these rings create systems with tunable electronic properties, making them valuable components in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netmdpi.commdpi.com The ability to modify the core structure through substitution allows for the fine-tuning of the material's HOMO/LUMO energy levels and optical bandgap. researchgate.net

Historical Development of Thiazolo[5,4-d]thiazole (B1587360) Synthesis and Characterization

The thiazolo[5,4-d]thiazole structural motif was first reported in the 1960s by Johnson and Ketcham. mdpi.comresearchgate.net Early synthetic methods often involved the condensation of dithiooxamide (B146897) with aldehydes under harsh conditions, frequently requiring high boiling point, hazardous solvents like DMF, nitrobenzene, or pyridine, and extended reaction times at high temperatures. mdpi.com

Interest in these compounds remained relatively low until the early 2000s when their potential in organic electronics was recognized. researchgate.netresearchgate.net This resurgence of interest spurred the development of more efficient and environmentally friendly synthetic protocols. Recent advancements include the use of deep eutectic solvents as greener alternatives to traditional, harmful solvents, offering comparable or improved yields under safer conditions. mdpi.com A common and straightforward synthetic route involves a one-pot double condensation reaction between dithiooxamide and an aromatic aldehyde. researchgate.netcharlotte.edu The characterization of these compounds has been advanced through techniques such as X-ray crystallography, which has confirmed the planar structure of the thiazolo[5,4-d]thiazole core, a key feature for its electronic applications. researchgate.netudayton.edu

Contextualization of 2,5-Dichlorothiazolo[5,4-d]thiazole within Advanced Heterocyclic Frameworks

This compound is a pivotal derivative within the thiazolo[5,4-d]thiazole family. The presence of two chlorine atoms at the 2 and 5 positions makes it an exceptionally versatile building block for the synthesis of more complex, functional molecules. These chlorine atoms act as reactive sites, or "handles," for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

This reactivity allows for the introduction of various aryl or other functional groups, effectively extending the π-conjugated system of the core. mdpi.com The ability to systematically modify the structure is crucial for creating advanced materials with tailored optoelectronic properties for specific applications. For instance, this compound can be used as a monomer in the synthesis of conjugated polymers or as a core component in the creation of small-molecule dyes for dye-sensitized solar cells (DSSCs). nih.gov Its role as an electron-accepting unit makes it particularly valuable in the design of donor-acceptor type materials used in organic solar cells. researchgate.net

PropertyValueSource
Molecular Formula C₄Cl₂N₂S₂ echemi.com
Molecular Weight 211.09 g/mol echemi.com
Melting Point 175-177 °C udayton.eduechemi.com
Appearance White solid / Colorless needles udayton.edu
CAS Number 50616-95-0 echemi.com

Research Trajectories and Academic Significance of Dihalogenated Thiazolo[5,4-d]thiazoles

Research into dihalogenated thiazolo[5,4-d]thiazoles, particularly the 2,5-dichloro and 2,5-dibromo derivatives, is driven by their importance in materials science. A significant breakthrough in their synthesis was the development of methods for direct electrophilic aromatic substitution on the parent thiazolo[5,4-d]thiazole ring, which was previously considered inert to such reactions. udayton.edu This allows for a more direct route to these key intermediates.

Current research trajectories focus on leveraging these dihalogenated building blocks to create novel organic semiconductors. researchgate.net Scientists are exploring their incorporation into a wide range of materials, including:

Conjugated Polymers: For use in organic photovoltaics and field-effect transistors. mdpi.com

Small-Molecule Dyes: For applications in dye-sensitized and perovskite solar cells. researchgate.netnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): Creating materials with interesting electronic, optical, and sensing properties. mdpi.comscientificarchives.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Cl2N2S2 B1622317 2,5-Dichlorothiazolo[5,4-d]thiazole CAS No. 50616-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRVMICCYLKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(S1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379750
Record name 2,5-dichloro[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50616-95-0
Record name 2,5-dichloro[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorothiazolo[5,4-d]thiazole
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Synthetic Methodologies for 2,5 Dichlorothiazolo 5,4 D Thiazole and Precursor Scaffolds

Foundations of Thiazolo[5,4-d]thiazole (B1587360) Core Synthesis

The foundational synthesis of the thiazolo[5,4-d]thiazole core is most commonly achieved through the condensation of dithiooxamide (B146897) with aldehydes. Various protocols have been developed to optimize this process, focusing on improving yields, simplifying purification, and employing more environmentally benign conditions.

The seminal method for synthesizing thiazolo[5,4-d]thiazoles is the Ketcham reaction, which involves the condensation of dithiooxamide (DTO) with an aldehyde. While effective, the traditional Ketcham synthesis often suffers from challenges such as the formation of resinous side products and laborious purification, leading to low or moderate yields.

Investigations into the reaction mechanism suggest a complex process that can proceed through different intermediates. One proposed pathway involves the formation of azomethine-like intermediates, while another suggests the possibility of a bisthiol-type intermediate. To overcome the limitations of the original protocol, several optimizations have been introduced. Shortening the reaction time from the typical 12-24 hours to as little as 3-5 hours has been explored to potentially isolate stable intermediates. Furthermore, the use of microwave-assisted synthesis has emerged as a powerful technique to reduce reaction times and, in many cases, decrease the excess of aldehyde required compared to conventional heating methods.

The condensation of dithiooxamide with two equivalents of an aldehyde is the cornerstone of thiazolo[5,4-d]thiazole synthesis. This reaction sequence comprises the initial condensation followed by an oxidation/aromatization step to form the final fused aromatic ring system.

Recent advancements have focused on creating safer and more efficient reaction conditions. One significant innovation is the use of deep eutectic solvents (DES) as an alternative to hazardous organic solvents. For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used as the reaction medium. In this system, the condensation of various aromatic aldehydes with dithiooxamide, aided by an oxidant like sodium metabisulfite (B1197395), yields the desired 2,5-disubstituted thiazolo[5,4-d]thiazoles in moderate to good yields after simple precipitation in water. This approach often circumvents the need for chromatographic purification.

The choice of oxidant is crucial for the final aromatization step. While reagents like 1,4-benzoquinone (B44022) derivatives have been used, selenium dioxide has also been employed, which converts to elemental selenium that can be easily filtered from the reaction mixture.

Table 1: Synthesis of 2,5-Disubstituted Thiazolo[5,4-d]thiazoles via Condensation of Dithiooxamide and Aromatic Aldehydes in a Deep Eutectic Solvent

Aldehyde Feedstock Resulting Thiazolo[5,4-d]thiazole Product Yield (%)
Vanillin 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) 75
Isovanillin 5,5'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) 70
4-Fluorobenzaldehyde 2,5-Bis(4-fluorophenyl)thiazolo[5,4-d]thiazole 45

Direct Halogenation Strategies for 2,5-Dichlorothiazolo[5,4-d]thiazole

Mechanistic Investigations of Halogenation Pathways

Theoretical Elucidation of C-Halogenation Mechanisms

Theoretical investigations into the pyridine-catalyzed halogenation of thiazolo[5,4-d]thiazole have shed light on the underlying mechanisms of C-halogenation. researchgate.netudayton.edu Several potential pathways have been explored to understand how a halogen is introduced into the thiazolo[5,4-d]thiazole core. researchgate.netudayton.eduudayton.edu

Three primary mechanisms have been investigated through computational analysis:

Direct C-halogenation: This pathway involves the N-halopyridinium ion acting as the electrophile, directly attacking the carbon atom of the thiazole (B1198619) ring. researchgate.netudayton.edu Theoretical studies, employing methods such as MP2/6-31+G(d) and B3LYP/6-31+G(d) calculations, suggest that this is the most favored mechanism. udayton.eduudayton.edu

C-halogenation via intermediate N-halogenation: An alternative route considers the initial halogenation of a nitrogen atom within the ring system, followed by rearrangement to the carbon atom. researchgate.netudayton.edu However, calculations indicate that the N-chlorinated intermediate is significantly higher in energy (approximately 20 kcal/mol), making this pathway less likely. udayton.edu

Addition-elimination pathway: This mechanism proposes the formation of a cyclic halonium ion as a key intermediate. researchgate.netudayton.eduudayton.edu

Experimental observations align with the theoretical finding that direct C-halogenation is the predominant mechanism. udayton.edu Furthermore, theoretical analysis reveals an interesting aspect of the reaction kinetics: the introduction of one halogen atom onto the thiazolo[5,4-d]thiazole ring slightly enhances the reactivity of the molecule towards a second halogenation. researchgate.netudayton.edu This explains why it is challenging to isolate the monohalogenated derivative, as the formation of the dihalogenated product occurs readily before the complete consumption of the starting material. udayton.edu

Influence of Catalytic Systems on Halogenation Efficiency

The choice of catalytic system plays a crucial role in the efficiency of the halogenation process. Pyridine-catalyzed halogenation has been a focal point of study. researchgate.netudayton.edu The active electrophilic agent in this system is believed to be the N-halopyridinium ion. udayton.edu For instance, the use of a bromine-pyridine mixture, which generates N-bromopyridinium bromide, has been shown to lead to a smooth and high-yield bromination of the starting material. researchgate.net

While direct halogenation is effective, other catalytic systems are employed for the synthesis of various substituted thiazoles, which can serve as precursors. For example, the synthesis of 2-amino-4-aryl thiazole derivatives has been achieved using catalytic systems like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). researchgate.net In other contexts, polysulfide polymers containing a 1,3,4-thiadiazole (B1197879) unit, in the presence of a Lewis acid like aluminum chloride, have been utilized as selective catalysts for the chlorination of phenols. rdd.edu.iq These examples highlight the diverse catalytic strategies available in heterocyclic chemistry that could potentially be adapted for the synthesis of thiazolo[5,4-d]thiazole derivatives.

Process Optimization for Regio- and Chemoselective Chlorination

Achieving regio- and chemoselectivity is a critical aspect of synthesizing this compound. The inherent reactivity of the thiazolo[5,4-d]thiazole ring system directs electrophilic substitution to the 2 and 5 positions. pharmaguideline.com

Visible-light-mediated, catalyst-free reactions have emerged as a green and efficient protocol for the regioselective synthesis of related fused heterocyclic systems like thiazolo[3,2-b] udayton.eduudayton.edunih.govtriazoles. ucm.es Such methodologies, which often proceed under mild aqueous conditions, offer a promising avenue for optimizing the synthesis of specifically substituted thiazole derivatives. ucm.es The regioselectivity in these reactions is often confirmed through advanced spectroscopic techniques like 2D-NMR. ucm.es

Indirect Synthetic Routes and Pre-functionalization Approaches to this compound

Beyond the direct chlorination of the parent heterocycle, indirect routes involving pre-functionalized building blocks offer alternative pathways to this compound and its precursors.

Employment of Substituted Thiazole Building Blocks

The construction of the thiazolo[5,4-d]thiazole core from smaller, pre-functionalized thiazole units is a viable synthetic strategy. Various methods exist for the synthesis of substituted thiazoles, which can then be used in subsequent cyclization reactions.

Classic methods for thiazole synthesis include:

Hantzsch thiazole synthesis: This involves the condensation of α-haloketones with thioamides. researchgate.net However, this method has limitations in producing certain substitution patterns, such as 2,5-disubstituted thiazoles, due to the instability of required reagents like α-haloaldehydes. organic-chemistry.org

Cook-Heilborn synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like dithioacids or carbon disulfide. pharmaguideline.com

Tcherniac's synthesis: This route yields 2-substituted thiazoles from the hydrolysis of α-thiocyanic ketones. pharmaguideline.com

More contemporary approaches offer greater versatility. For instance, a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters provides a pathway to 2,5-disubstituted thiazoles. organic-chemistry.org This method can be performed as a one-pot procedure, starting from terminal alkynes and sulfonyl azides. organic-chemistry.org Another example is the condensation of dithiooxamide with aromatic aldehydes, which can be performed under microwave irradiation to produce 2,5-diarylthiazolo[5,4-d]thiazoles. mdpi.comresearchgate.netmdpi.com

The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines showcases a multi-step approach where a bicyclic core is first synthesized and then functionalized. nih.gov This involves reacting a 2-aminothiole with an arylacetylchloride, followed by chlorination with POCl₃ and subsequent amination. nih.gov Such strategies, involving the construction and subsequent modification of a related heterocyclic system, could be adapted for the synthesis of this compound.

Dehalogenation Reactions in Related Sulfur-Nitrogen Heterocycles

Dehalogenation reactions in sulfur-nitrogen heterocycles can be relevant for the synthesis of specifically substituted compounds. While the focus here is on chlorination, understanding dehalogenation provides a complete picture of the chemical transformations possible for these systems. For example, in the synthesis of thiazole derivatives, halogenated intermediates are often used. researchgate.net The relative reactivity of different halogenated positions on a heterocyclic ring can be exploited for selective cross-coupling reactions. researchgate.net

The study of sulfur-nitrogen heterocycles is a broad field, with many synthetic methods developed to afford a variety of structures. mdpi.comresearchgate.net The reactivity of these compounds is influenced by the presence of both sulfur and nitrogen, which imparts unique electronic properties. mdpi.com While specific examples of dehalogenation of this compound are not detailed in the provided context, the principles of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are broadly applicable to this class of compounds. researchgate.net

Reactivity and Chemical Transformations of 2,5 Dichlorothiazolo 5,4 D Thiazole

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The electron-withdrawing character of the fused thiazole (B1198619) rings and the imine nitrogen atoms significantly activates the carbon atoms attached to the chlorine, making them susceptible to nucleophilic attack.

The thiazolo[5,4-d]thiazole (B1587360) nucleus is inherently electron-deficient, which facilitates nucleophilic attack at the C2 and C5 positions. The reactivity of these positions is governed by the electronic effects of the heterocyclic core. In principle, the positions are chemically equivalent. However, once a substitution occurs at one position, the electronic nature of the introduced substituent dramatically influences the reactivity of the remaining chloro-substituted carbon.

Electron-donating groups (EDGs) introduced at one position will decrease the electrophilicity of the entire ring system, thereby deactivating the remaining chloro-position towards a second nucleophilic attack.

Electron-withdrawing groups (EWGs) , conversely, will further increase the electrophilicity of the heterocyclic core, making the second chlorine atom more susceptible to substitution.

This interplay of activating and deactivating effects is crucial for controlling sequential substitutions.

A variety of nucleophiles can be employed to displace the chlorine atoms on the thiazolo[5,4-d]thiazole core. The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities. Common nucleophiles include:

Nitrogen Nucleophiles : Ammonia (B1221849), primary, and secondary amines are effective nucleophiles for creating amino-substituted TzTz derivatives. For instance, in the synthesis of related thiazolo[5,4-d]pyrimidine (B3050601) systems, 5,7-dichloro derivatives readily react with aqueous ammonia to furnish the corresponding 7-amino-5-chloro substituted products. nih.gov

Sulfur Nucleophiles : Thiols and thiolates are excellent nucleophiles in SNAr reactions due to their high nucleophilicity. chemrxiv.org They can be used to synthesize thioether-linked TzTz structures.

Oxygen Nucleophiles : Alkoxides and phenoxides can also be used, although they often require more forcing conditions compared to nitrogen or sulfur nucleophiles.

Reaction conditions typically involve polar aprotic solvents like DMF or DMSO and may require elevated temperatures or the use of a base to facilitate the reaction. chemrxiv.org

Achieving regioselectivity in the synthesis of unsymmetrical 2,5-disubstituted thiazolo[5,4-d]thiazoles via sequential SNAr reactions is a significant challenge. Since the C2 and C5 positions are electronically similar, the first substitution can often lead to a mixture of products. However, control can be exerted by leveraging the electronic effect of the first substituent.

If the first nucleophilic substitution is performed, the introduced group will modulate the reactivity of the second position. For example, after the introduction of an amine (an EDG), the remaining chloro-position becomes less reactive, potentially requiring a stronger nucleophile or harsher conditions for the second substitution. Conversely, introducing an EWG would facilitate the second substitution. This differential reactivity allows for a stepwise approach to unsymmetrical derivatives, although careful optimization of reaction conditions is necessary to avoid the formation of disubstituted byproducts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful alternative for C-C and C-heteroatom bond formation, offering a broader scope of accessible structures compared to SNAr.

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing 2,5-dichlorothiazolo[5,4-d]thiazole. The Suzuki-Miyaura and Stille couplings are particularly prominent.

Suzuki-Miyaura Coupling: This reaction pairs the haloarene with an organoboron reagent, typically an arylboronic acid. libretexts.org In related dichloroheterocycles like 3,5-dichloro-1,2,4-thiadiazole, the reaction conditions can be tuned to achieve either mono- or diarylation. nih.govresearchgate.net For instance, reacting with an arylboronic acid at room temperature often yields the mono-arylated product, while refluxing temperatures lead to the 3,5-diaryl product. nih.govresearchgate.net This suggests that a similar temperature-controlled sequential coupling could be applied to this compound. The choice of palladium catalyst and ligands, such as those incorporating bulky, electron-rich phosphines, is critical for achieving high yields and controlling selectivity. libretexts.org

Stille Coupling: This reaction utilizes organostannanes as the coupling partner. Selective Stille couplings have been demonstrated on related chloro-halo-thiadiazinones, where a triflate group reacts chemoselectively over a chloride, allowing for the synthesis of unsymmetrical biaryl products. nih.gov This high degree of chemoselectivity indicates that Stille coupling could be a valuable tool for the controlled, stepwise functionalization of this compound, especially if one chlorine is first converted to a more reactive leaving group.

The table below summarizes typical conditions for palladium-catalyzed couplings on analogous dichlorinated heterocycles.

Reaction TypeDichloro-SubstrateCoupling PartnerCatalyst SystemConditionsProductRef
Suzuki-Miyaura 3,5-Dichloro-1,2,4-thiadiazolep-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O/MeOH, reflux3,5-bis(p-Methoxyphenyl)-1,2,4-thiadiazole researchgate.net
Suzuki-Miyaura 3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidsPd(PPh₃)₄, K₂CO₃Room Temperature5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
Suzuki-Miyaura 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane, MW2-Chloro-4-phenylpyrimidine mdpi.com
Stille 3-Chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-oneTributyltin arenesPd(PPh₃)₄Dioxane, 90 °C5-Aryl-3-chloro-4H-1,2,6-thiadiazin-4-one nih.gov

This table is interactive. Click on the headers to sort.

Copper catalysis offers a cost-effective and often complementary approach to palladium. Thiazolo[5,4-d]thiazole-based porous organic polymers have been shown to effectively coordinate with copper ions (CuCl₂ or Cu(OAc)₂). doi.orgresearchgate.net These copper-metalated polymers then serve as efficient and recyclable heterogeneous catalysts for various organic transformations, including the synthesis of 2-arylquinolines and 2-arylbenzothiazoles. doi.orgresearchgate.net This demonstrates the inherent ability of the thiazolo[5,4-d]thiazole core to participate in copper-mediated catalytic cycles. While direct copper-catalyzed cross-coupling of this compound is less documented than palladium catalysis, the affinity of the core for copper suggests its viability as a substrate in reactions like Ullmann-type couplings with amines, phenols, or thiols.

Development of Effective Catalytic Systems and Ligand Scaffolds

The functionalization of this compound relies heavily on modern cross-coupling methodologies, which necessitate the development of effective catalytic systems. The chlorine atoms at the 2 and 5 positions are excellent leaving groups for palladium- and copper-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, are primary methods for introducing aryl, heteroaryl, or vinyl substituents. These transformations typically employ a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in conjunction with a suitable ligand. The choice of ligand is critical for achieving high efficiency and selectivity, with phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald-Hartwig ligands often being employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

While this compound is a viable substrate, studies on analogous dihalogenated heterocycles suggest that reactivity can be a challenge. For instance, in the case of 3,4-dichloro-1,2,5-thiadiazole, palladium-catalyzed cross-coupling reactions can be accompanied by decomposition of the heterocyclic ring. researchgate.net To circumvent such issues, the corresponding bromo- or iodo-derivatives are sometimes preferred due to their higher reactivity and selectivity. researchgate.net Nevertheless, successful couplings using dichloro-substrates are frequently achieved by carefully optimizing reaction conditions, including the catalyst, ligand, base, and solvent.

Copper-catalyzed cross-coupling reactions also represent a viable pathway for functionalizing the TzTz core. mdpi.com These systems can be advantageous for specific transformations, such as the introduction of certain nucleophiles.

Beyond their role in facilitating catalysis, thiazolo[5,4-d]thiazole derivatives can themselves function as ligand scaffolds. The nitrogen atoms in the thiazole rings can coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov For example, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, synthesized from dithiooxamide (B146897) and 4-pyridinecarboxaldehyde, acts as a linear N,N'-donor ligand, bridging metal centers to create extended network structures. nih.gov This dual role highlights the versatility of the TzTz core in both synthetic organic chemistry and materials design.

Electrophilic Reactivity and Further Functionalization Potential

Subsequent Electrophilic Aromatic Substitution Opportunities

The thiazolo[5,4-d]thiazole ring system is inherently electron-deficient due to the presence of four electronegative heteroatoms (two nitrogen, two sulfur). rsc.org This electron deficiency makes the core relatively inert towards standard electrophilic aromatic substitution reactions. The synthesis of this compound itself is achieved via direct electrophilic halogenation of the parent thiazolo[5,4-d]thiazole, a process that requires potent halogenating agents.

Once the two chlorine atoms are installed at the 2 and 5 positions, the potential for subsequent electrophilic substitution on the heterocyclic core is significantly diminished. The strong electron-withdrawing inductive effect of the two chlorine atoms further deactivates the ring system, making it highly resistant to attack by electrophiles. There are no further C-H bonds on the central thiazolo[5,4-d]thiazole fused ring system to be substituted. Any further electrophilic attack would have to target the substituents themselves or proceed under exceptionally harsh conditions that would likely risk decomposition of the ring. Therefore, the primary utility of this compound is not as a substrate for further electrophilic substitution, but as a scaffold for nucleophilic substitution and cross-coupling reactions at the C-Cl bonds.

Stability and Ring-Opening Studies under Various Chemical Conditions

The thiazolo[5,4-d]thiazole scaffold is renowned for its notable stability. This stability is a key attribute for its application in materials for electronic and optoelectronic devices, which require robustness under operating conditions.

Thermal Stability: Polymers and covalent organic frameworks (COFs) incorporating the TzTz unit exhibit excellent thermal stability. For example, a poly(phenylenethiazolo[5,4-d]thiazole) copolymer was found to be stable up to 200°C, while TzTz-based COFs showed thermal stability with decomposition occurring only at temperatures around 400°C. researchgate.netmdpi.com This high thermal resistance is attributed to the rigid, fused aromatic structure of the core.

Chemical Stability: The electron-deficient nature of the ring system imparts high oxidative stability. rsc.org However, the stability of the ring can be compromised under certain reactive conditions. As observed in related electron-deficient dihalogenated heterocycles, the use of this compound in palladium-catalyzed cross-coupling reactions carries a potential risk of ring decomposition. researchgate.net This suggests that the integrity of the thiazolo[5,4-d]thiazole ring, while generally robust, can be susceptible to cleavage under the conditions required for certain catalytic transformations, particularly those involving reactive organometallic intermediates. Specific studies detailing ring-opening reactions under various other chemical environments, such as strong acids or bases, are not widely reported, underscoring the general chemical resilience of the scaffold.

Derivatization Pathways for Extended Architectures

The true synthetic value of this compound lies in its role as a difunctional monomer. The two chlorine atoms provide reactive handles for building larger, more complex molecular and macromolecular structures through iterative cross-coupling reactions.

Synthesis of Oligomers and Polymers Incorporating the this compound Unit

This compound is an ideal building block for the synthesis of conjugated oligomers and polymers via polycondensation reactions. Its rigid, linear geometry ensures that the resulting polymers have a well-defined, rod-like structure, which is beneficial for charge transport and intermolecular interactions in solid-state applications.

The most common method for polymerization is through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. In these processes, this compound is reacted with a co-monomer containing two organometallic functionalities (e.g., boronic acids or esters for Suzuki coupling) or two different halide/triflate groups. This approach has been used to create a variety of high-performance polymers. For instance, copolymers alternating the electron-accepting thiazolo[5,4-d]thiazole unit with electron-donating units like carbazole (B46965) have been synthesized. nih.govrsc.org These donor-acceptor (D-A) polymers exhibit desirable electronic properties for applications in organic solar cells and field-effect transistors.

The properties of the resulting polymers can be tuned by the choice of the co-monomer, allowing for control over the band gap, solubility, and morphology of the final material. The table below lists examples of polymer types that can be synthesized using the TzTz core.

Polymer TypeCo-monomer Unit ExamplesPotential Application
Donor-Acceptor CopolymersCarbazole, Fluorene, Thiophene (B33073)Organic Photovoltaics, OFETs
All-Acceptor PolymersNaphthalene diimide, Perylene diimiden-type Semiconductors
Porous Organic PolymersTriphenylbenzene, TetraphenylpyreneGas Storage, Catalysis, Sensing

Construction of Novel Conjugated Systems for Advanced Materials

Beyond polymers, this compound is a key precursor for a wide range of well-defined, π-conjugated small molecules and oligomers for advanced materials. By sequentially or simultaneously replacing the two chlorine atoms, a vast chemical space of functional materials can be accessed.

These reactions allow for the creation of symmetric or asymmetric molecules with tailored electronic and photophysical properties. For example, coupling with various aryl or heteroaryl stannanes (Stille reaction) or boronic acids (Suzuki reaction) yields 2,5-disubstituted thiazolo[5,4-d]thiazoles. These molecules often exhibit strong fluorescence and have been investigated as organic dyes and components in optical devices. rsc.org

The electron-deficient TzTz core acts as an excellent electron acceptor. When combined with electron-donating end-groups, it forms molecules with a strong donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) character. This architecture is fundamental for many applications in organic electronics:

Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and high fluorescence quantum yields of some TzTz derivatives make them suitable as emitters or host materials.

Organic Photovoltaics (OPVs): The D-A structure facilitates intramolecular charge transfer upon photoexcitation, a crucial step in the generation of free charge carriers in solar cells. rsc.org

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the TzTz core promotes efficient intermolecular π-π stacking in the solid state, which is essential for high charge carrier mobility. nih.govrsc.org

The synthesis of these advanced materials is a testament to the utility of this compound as a pivotal intermediate in materials chemistry.

Theoretical and Computational Investigations of 2,5 Dichlorothiazolo 5,4 D Thiazole

Electronic Structure and Molecular Orbital Theory

The electronic properties of TTz derivatives are tunable by modifying the substituents on the core structure. researchgate.net Theoretical calculations, therefore, provide a powerful tool for designing molecules with desired electronic characteristics.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of thiazolo[5,4-d]thiazole (B1587360) derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to determine optimized geometries and electronic parameters. udayton.edu For the parent TTz compound and its halogenated derivatives, DFT calculations have been used to analyze the Gibbs free energy of reaction pathways, such as chlorination. udayton.edu

Ab Initio Calculations for High-Level Electronic Structure Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for characterizing electronic structures. These methods have been used alongside DFT to provide more accurate energy profiles for reactions involving the TTz core. udayton.edu For the chlorination of thiazolo[5,4-d]thiazole, MP2/6-31+G(d) calculations were performed to create a Gibbs free energy profile, confirming the favorability of the reaction. udayton.edu

Furthermore, ab initio X-ray powder diffraction (XRPD) has been used to determine the crystal structures of TTz derivatives, providing precise data on bond lengths and angles. chim.it For halogenated TTz compounds, theoretical structural parameters obtained from high-level calculations show good to excellent agreement with experimental results from X-ray analysis. udayton.edu

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity and electronic transitions of a molecule. The thiazolo[5,4-d]thiazole system is inherently electron-deficient. researchgate.netresearchgate.net The energies and distributions of the HOMO and LUMO levels determine the molecule's electron-donating and accepting capabilities, as well as its optical properties.

Table 1: Key Concepts in FMO Analysis of Thiazolo[5,4-d]thiazole Derivatives

Orbital/ConceptDescriptionSignificance for 2,5-Dichlorothiazolo[5,4-d]thiazole
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Its energy level is related to the ionization potential. The chlorine atoms are expected to lower this energy level, increasing oxidative stability.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Its energy level is related to the electron affinity. The chlorine atoms are expected to lower this energy level, enhancing its electron-accepting nature.
HOMO-LUMO Gap Energy difference between HOMO and LUMOCorrelates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests higher reactivity and absorption at longer wavelengths.

Computational Spectroscopy and Property Prediction

Computational methods are also invaluable for predicting how these molecules will interact with light and for interpreting experimental spectra.

Simulation of Optical Absorption and Emission Profiles

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption and emission spectra. These simulations can predict the wavelengths of maximum absorption (λmax) and emission, which arise from electronic transitions, typically from the HOMO to the LUMO. chim.it

For the broader class of TTz derivatives, computational studies have shown that modifying the substituents allows for tuning of the absorption and emission properties across the visible spectrum. researchgate.netchim.it Introducing different groups can cause either a blue-shift or a red-shift in the spectra. chim.it For this compound, the strong electron-withdrawing nature of the chlorine atoms would be predicted by TD-DFT calculations to influence the λmax, though specific simulated spectra are not documented in the provided search results.

Vibrational Spectroscopy (IR, Raman) Calculations

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules, which correspond to peaks in Infrared (IR) and Raman spectra. chim.it These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For the TTz core, characteristic vibrational modes associated with the heterocyclic rings can be identified. While no specific calculated IR or Raman spectra for this compound were found, DFT calculations on the parent TTz molecule and its derivatives provide a basis for what to expect. udayton.edu The calculations would typically predict strong bands related to C=N, C-S, and C-Cl stretching, as well as vibrations of the fused-ring system. The theoretical spectra, when compared with experimental data, can confirm the successful synthesis and purity of the compound. chim.it

Mechanistic Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens for understanding the reactivity and transformation pathways of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for investigating the electronic structure and predicting the outcomes of chemical reactions involving TzTz derivatives. nih.govresearchgate.net

The investigation into the reaction mechanisms of this compound would likely focus on the substitution of the chloro groups, which are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can be used to map the potential energy surface of such reactions, identifying the transition states and intermediates.

For a typical SNAr reaction on this compound, the analysis would involve:

Locating the Transition State (TS): This is the highest energy point along the reaction coordinate. Its geometry would reveal the nature of the bond-breaking and bond-forming processes.

Reaction Coordinate Following: This analysis connects the reactants, transition state, and products, confirming that the located TS is indeed the correct one for the reaction of interest.

While specific data for the dichloro- derivative is not available, studies on the synthesis of other functionalized TzTz compounds suggest that reactions at the 2 and 5 positions are crucial for creating more complex structures. mdpi.com Computational analysis of these transformations would be invaluable for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives.

The energetic profile of a reaction provides a quantitative measure of its feasibility. By calculating the energies of the reactants, transition states, intermediates, and products, key thermodynamic and kinetic parameters can be determined.

A hypothetical energetic profile for the nucleophilic substitution on this compound would provide the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.

Table 1: Illustrative Energetic Data for a Hypothetical SNAr Reaction on this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Meisenheimer Intermediate-5.2
Transition State+15.8
Products-10.4

Note: This data is hypothetical and serves to illustrate the type of information that would be generated from a computational study.

Kinetic modeling based on these energetic profiles can help in understanding the reaction dynamics under various conditions, such as changes in temperature or solvent.

Intermolecular Interactions and Solid-State Arrangement Studies

The solid-state packing of organic molecules is dictated by a complex interplay of intermolecular forces, which in turn governs the material's bulk properties. For this compound, both π-stacking and halogen-related interactions are expected to be significant.

The planar and electron-deficient nature of the thiazolo[5,4-d]thiazole core promotes the formation of ordered supramolecular structures through π-π stacking. daneshyari.com X-ray diffraction studies on related TzTz derivatives have confirmed the prevalence of these interactions, which are crucial for charge transport in organic semiconductor applications.

For instance, the crystal structure of 2,5-dibromothiazolo[5,4-d]thiazole, a close analog, reveals a planar molecule with pronounced π-stacking in the solid state. researchgate.net Similarly, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole also exhibits π-π interactions that contribute to its layered supramolecular assembly. mdpi.com It is therefore highly probable that this compound would also adopt a stacked arrangement in the solid state. Computational predictions can model these interactions to determine the most stable packing motif, such as herringbone or slipped-stack arrangements, which have been observed in other TzTz derivatives. researchgate.net

The chlorine atoms in this compound are expected to play a significant role in directing the crystal packing through halogen bonding and other non-covalent interactions. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site.

In the context of this compound, the chlorine atoms could form halogen bonds with the nitrogen or sulfur atoms of neighboring molecules. These interactions would compete with and complement the π-stacking, leading to a unique three-dimensional architecture. The strength and directionality of these halogen bonds can be predicted using high-level computational methods.

Table 2: Predicted Intermolecular Interaction Geometries in a Hypothetical Crystal Structure of this compound

Interaction TypeAtom 1Atom 2Distance (Å)Angle (°)
π-π StackingCentroid of TzTz ringCentroid of TzTz ring3.4 - 3.8N/A
Halogen BondClN~3.0~165
Halogen BondClS~3.3~160

Note: The data in this table is based on typical values for such interactions and is for illustrative purposes only.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,5-Dichlorothiazolo[5,4-d]thiazole, this technique provides unequivocal proof of its molecular structure and insights into its packing in the solid state.

Table 1: Representative Crystallographic Data for a Thiazolo[5,4-d]thiazole (B1587360) Derivative

Parameter2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole rsc.org
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.934(2)
b (Å)9.876(3)
c (Å)8.345(2)
β (°)108.97(3)
Volume (ų)618.3(3)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its constitution, while ¹⁵N NMR could offer further insights into the electronic environment of the nitrogen atoms within the heterocyclic core.

Although specific experimental NMR data for this compound is not documented in publicly accessible research, analysis of related compounds provides a strong basis for predicting its spectral features.

¹H NMR: Since this compound lacks any hydrogen atoms directly attached to its core, a ¹H NMR spectrum would not show any signals for the primary structure. Any observed signals would arise from impurities or solvents.

¹³C NMR: The ¹³C NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of carbon atoms in the symmetric molecule: the chlorinated carbons at the 2 and 5 positions, and the carbons at the bridgehead positions (3a and 6a). Based on data from various 2,5-disubstituted thiazolo[5,4-d]thiazoles, the chemical shifts for the chlorinated carbons are anticipated to be in the range of 150-160 ppm, while the bridgehead carbons would likely appear further upfield. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. For thiazolo[5,4-d]thiazole derivatives, the nitrogen atoms are in a relatively electron-deficient environment, which would be reflected in their chemical shifts.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolo[5,4-d]thiazole Derivatives

CompoundC2/C5C3a/C6a
This compound (Predicted) 150-160140-150
2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole mdpi.com168.2151.2
2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole mdpi.com171.0151.5

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₄Cl₂N₂S₂. The theoretical exact mass is 209.8880 Da. uni.lu The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] and [M+4] peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While detailed experimental fragmentation data for this compound is not available, the fragmentation of halogenated thiazole (B1198619) derivatives typically involves the loss of the halogen atoms and cleavage of the thiazole ring. sapub.orgresearchgate.netresearchgate.net

Table 3: Predicted m/z for Adducts of this compound

AdductPredicted m/z uni.lu
[M+H]⁺210.89528
[M+Na]⁺232.87722
[M-H]⁻208.88072

Advanced Optical and Electrochemical Characterization

The electronic and redox properties of this compound are critical for its potential applications in optoelectronic devices. These properties are investigated using a combination of optical and electrochemical techniques.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Thiazolo[5,4-d]thiazole derivatives are known to be chromophoric, and their absorption properties can be tuned by the substituents at the 2 and 5 positions. researchgate.netnih.gov While specific spectra for this compound are not reported, it is expected to absorb in the UV region. The introduction of chlorine atoms, being electron-withdrawing, might lead to a slight blue-shift in the absorption maximum compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many thiazolo[5,4-d]thiazole derivatives exhibit strong fluorescence, a property that is highly dependent on the nature of the substituents and the molecular environment. nih.govmdpi.com The fluorescence of this compound itself is likely to be weak, as halogenated aromatic compounds often exhibit enhanced intersystem crossing, which quenches fluorescence. However, it serves as a valuable precursor for creating highly fluorescent materials.

Electrochemical Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Characteristics

Electrochemical methods such as cyclic voltammetry (CV) are employed to investigate the redox behavior of molecules, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-deficient nature of the thiazolo[5,4-d]thiazole core suggests that it will have a relatively high oxidation potential. researchgate.net

Studies on related thiazolo[5,4-d]thiazole-based polymers have utilized CV to determine their redox properties and energy gaps. nih.gov For this compound, CV would be expected to show an irreversible reduction wave corresponding to the acceptance of electrons into its LUMO, a characteristic feature of electron-deficient aromatic systems. The presence of the electron-withdrawing chloro groups would likely make this reduction occur at a less negative potential compared to the unsubstituted thiazolo[5,4-d]thiazole.

Applications in Advanced Chemical Synthesis and Materials Science Research Focus

Building Block in Organic Electronics and Optoelectronics Research

The inherent properties of the thiazolo[5,4-d]thiazole (B1587360) core, such as high oxidative stability and the ability to promote efficient intermolecular π–π overlap, are advantageous for applications in organic electronics. rsc.org 2,5-Dichlorothiazolo[5,4-d]thiazole is a crucial precursor for introducing this high-performance core into organic electronic materials. The two chlorine atoms act as versatile handles for synthetic chemists, allowing for the construction of larger, conjugated systems through various cross-coupling reactions.

This compound is a valuable precursor for the development of organic semiconductors. The thiazolo[5,4-d]thiazole unit is an electron-deficient system, and when incorporated into a larger molecule, it can act as an electron-accepting component. rsc.orgresearchgate.net This is a fundamental principle in the design of donor-acceptor (D-A) type organic semiconductors, which are widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the chlorine atoms on the this compound scaffold can be replaced with various aryl or heteroaryl groups. This synthetic strategy allows for the precise tuning of the semiconductor's electronic properties, including its energy levels (HOMO/LUMO) and bandgap, which are critical for device performance. The resulting aryl-functionalized thiazolo[5,4-d]thiazole derivatives form the basis of small molecule semiconductors and are building blocks for more complex semiconducting polymers. rsc.org

Conjugated polymers are essential materials in the architecture of flexible and solution-processable electronic devices. This compound can function as a monomer in polymerization reactions to create high-performance conjugated polymers. nih.gov When co-polymerized with an electron-donating monomer (such as carbazole (B46965), fluorene, or thiophene (B33073) derivatives), it yields alternating donor-acceptor copolymers. nih.gov

These copolymers combine the desirable properties of each unit, leading to materials with broad light absorption, good charge carrier mobility, and high stability. For instance, a copolymer based on alternating thiazolothiazole and carbazole units has been synthesized and used in bulk heterojunction solar cells, achieving significant power conversion efficiencies. nih.gov The rigid and planar structure of the thiazolo[5,4-d]thiazole segment within the polymer backbone facilitates strong intermolecular packing, which is crucial for efficient charge transport in thin-film devices. rsc.org

Table 1: Research on Thiazolo[5,4-d]thiazole-Based Polymers
Polymer TypeMonomers/Building BlocksTarget ApplicationKey Finding/PropertyReference
Donor-Acceptor CopolymerThiazolothiazole and CarbazolePolymer Solar Cells (PSCs)Achieved a power conversion efficiency of 4.88% with good field-effect carrier mobility. nih.gov
Conjugated Microporous Polymers (CMPs)Dithiooxamide (B146897) and Benzyl AldehydesPhotocatalysisDemonstrated excellent photoelectric properties and high efficiency in the selective aerobic oxidation of amines. nih.gov
D–π–A Organic DyesThiazolothiazole core with ProDOT moietiesDye-Sensitized Solar Cells (DSSCs)Showed broad, intense visible light absorption, leading to efficiencies up to 7.71% in thin-layer DSSCs. rsc.org

Efficient charge transport is fundamental to the operation of all organic electronic devices. The thiazolo[5,4-d]thiazole unit is actively explored for its potential in charge transport materials due to its capacity for stable, reversible electrochemical redox cycling and its rigid structure that facilitates charge hopping between molecules. rsc.orgdigitellinc.com By starting with this compound, chemists can synthesize a variety of derivatives and study how different functional groups affect the material's charge carrier mobility.

Scaffold for Novel Functional Materials Development

Beyond organic electronics, this compound serves as a foundational scaffold for creating a new generation of functional materials, including metal-organic frameworks and chemical sensors. The reactivity of the two chlorine atoms is key to its utility as a versatile platform for innovation.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF are largely determined by the structure of its organic ligand. Derivatives of thiazolo[5,4-d]thiazole are excellent candidates for such ligands due to their rigidity and the presence of nitrogen and sulfur heteroatoms that can coordinate to metal centers. rsc.orgrsc.org

This compound is an ideal starting point for synthesizing these ligands. rsc.org Through established synthetic pathways, the chlorine atoms can be substituted to introduce coordinating groups, such as pyridyl or carboxylate functionalities.

Pyridine-based ligands , like 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, can be prepared and are widely used to construct pillared-layered MOFs. mdpi.commdpi.com

Carboxylic acid-based ligands , such as thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, have been used to create coordination polymers with various transition metals and lanthanides. rsc.orgmdpi.com

These thiazolo[5,4-d]thiazole-based MOFs have shown promise in applications ranging from gas storage to catalysis and sensing. rsc.orgmdpi.com

The thiazolo[5,4-d]thiazole core is intrinsically fluorescent, a property that makes it a prime candidate for the development of optical sensors. scientificarchives.comrsc.org By chemically modifying the core, its photophysical properties can be fine-tuned to create probes that respond to specific analytes. This compound serves as the fundamental scaffold for these synthetic efforts.

The reactive chloro groups can be replaced by a wide variety of functional groups via cross-coupling chemistry. This allows for the creation of a library of thiazolo[5,4-d]thiazole derivatives, each with unique fluorescent properties. These materials can then be screened for their ability to act as chemosensors. For instance, luminescent MOFs (LMOFs) built from thiazolo[5,4-d]thiazole-based ligands have been successfully used to detect environmental contaminants, including toxic anions and heavy metal ions, through changes in their fluorescence emission. rsc.orgscientificarchives.com The design of these sensors relies on the principle that interaction between the analyte and the functionalized thiazolo[5,4-d]thiazole unit causes a measurable change in its fluorescence, such as quenching or enhancement. scientificarchives.com

Table 2: Functional Materials Derived from the Thiazolo[5,4-d]thiazole Scaffold
Material ClassSpecific Example/LigandApplicationKey FeatureReference
Metal-Organic Framework (MOF)[Zn(1,3-BDC)(Dptztz)]·DMFCO₂ AdsorptionThe thiazolo[5,4-d]thiazole unit is integrated into a porous coordination polymer. mdpi.com
Luminescent MOF (LMOF)MOFs with DPTTZ ligandsFluorescent SensingUsed for selective detection of cations, anions, and aromatic compounds in water. scientificarchives.com
Fluorescent Small MoleculesAlkyl-functionalized TTz crystalsSolid-State Optical DevicesFluorescence spans the visible spectrum from orange-red to blue depending on molecular packing. rsc.org
Fluorescent ChemosensorThiazole-based probesNerve Agent DetectionReacts with simulants to form a cyclized product with an increased fluorescence response. nih.gov

Catalytic Roles of Derived Structures in Research

While this compound itself is not typically employed as a direct catalyst, its core structure is a vital building block in the creation of advanced catalytic materials. The TzTz moiety is integrated into larger macromolecular structures, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), to impart specific catalytic functionalities.

Furthermore, the introduction of the thiazolo[5,4-d]thiazole unit into MOFs has been shown to create materials with excellent photocatalytic capabilities. These MOFs can effectively catalyze reactions such as CO2 cycloaddition and photocatalytic benzylamine (B48309) coupling. encyclopedia.pub The photoactive nature of the TzTz unit is instrumental in these processes, enabling the generation of reactive species like superoxide (B77818) radicals upon light excitation. encyclopedia.pub Research has also explored the use of TzTz-containing covalent organic polymers as electrocatalysts for the highly selective oxygen reduction to hydrogen peroxide. nih.gov

Green Chemistry and Sustainable Methodologies in Synthesis

The growing emphasis on environmentally benign chemical processes has driven research into sustainable methods for synthesizing the thiazolo[5,4-d]thiazole core structure. Traditional synthesis routes often rely on hazardous solvents like DMF, pyridine, and nitrobenzene. mdpi.com In response, greener alternatives focusing on safer solvents and energy-efficient reaction conditions are being developed.

Implementation of Deep Eutectic Solvents and Microwave-Assisted Reactions

A significant advancement in the green synthesis of thiazolo[5,4-d]thiazoles involves the use of deep eutectic solvents (DESs) and microwave irradiation. DESs, which are mixtures of hydrogen bond donors and acceptors, offer a safer and more environmentally friendly alternative to conventional organic solvents due to their low volatility, non-flammability, and potential for recyclability. mdpi.com

One study has demonstrated a straightforward protocol for synthesizing various symmetrical thiazolo[5,4-d]thiazoles by condensing an aromatic aldehyde with dithiooxamide in a DES composed of L-proline and ethylene (B1197577) glycol. mdpi.com This method avoids the use of hazardous solvents and, in many cases, provides the desired product without the need for further purification. The addition of sodium metabisulfite (B1197395) was found to be crucial for the dehydrogenation step, significantly improving the reaction yield. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for the efficient and rapid production of thiazolo[5,4-d]thiazoles. This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. rsc.orgresearchgate.net For example, the synthesis of 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) saw a notable increase in yield from 75% with classical heating to 92% with microwave heating. mdpi.com

The table below summarizes the yields of selected thiazolo[5,4-d]thiazole derivatives synthesized using a deep eutectic solvent with both classical and microwave heating methods. mdpi.com

Compound NameStructureClassical Heating Yield (%)Microwave Heating Yield (%)
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)7592
5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)7075

Data sourced from a study on eco-friendly synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

Development of Environmentally Conscious Synthetic Protocols

Beyond the use of DESs and microwaves, broader efforts are underway to develop environmentally conscious synthetic protocols for thiazole (B1198619) derivatives in general, which can be applied to the synthesis of the thiazolo[5,4-d]thiazole framework. bepls.com These protocols often focus on one-pot reactions, the use of recyclable catalysts, and solvent-free conditions. bepls.com For instance, a microwave-assisted, one-pot condensation of dithiooxamide with aromatic aldehydes followed by oxidation has been reported for the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles. researchgate.net This method demonstrates the potential for creating these valuable compounds with reduced environmental impact.

The following table details the synthesis of various 2,5-disubstituted thiazolo[5,4-d]thiazoles using an eco-friendly protocol with a deep eutectic solvent. mdpi.com

Compound NameReactantsYield (%)
2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazoleDithiooxamide, 2-Pyridinecarboxaldehyde66
2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazoleDithiooxamide, 4-Bromobenzaldehyde36
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(benzene-1,2-diol)Dithiooxamide, 3,4-Dihydroxybenzaldehyde99

Data from a study on the synthesis of thiazolo[5,4-d]thiazoles in an L-proline-ethylene glycol mixture. mdpi.com

The ongoing research into green synthetic methodologies for the thiazolo[5,4-d]thiazole core is crucial for the sustainable development of new materials with advanced applications. By prioritizing environmentally friendly practices, the scientific community can continue to explore the potential of compounds like this compound while minimizing the ecological footprint of chemical synthesis.

Future Research Directions and Perspectives

Innovation in Synthetic Pathways for 2,5-Dichlorothiazolo[5,4-d]thiazole

The synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives has traditionally involved the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.comresearchgate.net However, the pursuit of more efficient, scalable, and environmentally friendly methods is a key area of future research. Innovations are expected to focus on several key areas:

Greener Solvents and Catalysts: The use of hazardous solvents is a significant drawback of many current synthetic routes. mdpi.com Research into deep eutectic solvents, as has been explored for other thiazolo[5,4-d]thiazoles, presents a promising, eco-friendly alternative. mdpi.com These solvent systems can lead to high yields without the need for extensive purification. mdpi.com Further exploration of metal-free and biodegradable catalysts will also be a priority. chemrxiv.org

Microwave-Assisted and Flow Chemistry: To accelerate reaction times and improve yields, microwave-assisted synthesis is a valuable tool. mdpi.comresearchgate.net The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control.

Novel Starting Materials: Moving beyond traditional precursors, researchers are exploring alternative starting materials. For instance, the use of N-substituted α-amino acids in the presence of thionyl chloride has been shown to be a mild, metal-free route to 2,5-disubstituted thiazoles. chemrxiv.org Adapting such methods for the synthesis of the fused thiazolo[5,4-d]thiazole core could open up new avenues for derivatization.

Synthetic Approach Key Features Potential Advantages References
Deep Eutectic Solvents Eco-friendly, biodegradable solvent systems.Reduced environmental impact, simplified purification. mdpi.com
Microwave-Assisted Synthesis Rapid heating and shorter reaction times.Increased efficiency and higher yields. mdpi.comresearchgate.net
Flow Chemistry Continuous processing in microreactors.Enhanced scalability, safety, and control.
Novel Precursors e.g., N-substituted α-amino acids.Milder reaction conditions, metal-free synthesis. chemrxiv.org

Discovery of Uncharted Reactivity Patterns and Complex Transformations

The chloro-substituents at the 2 and 5 positions of the thiazolo[5,4-d]thiazole core are key to its synthetic versatility, acting as leaving groups for various cross-coupling reactions. Future research will aim to uncover new reactivity patterns and develop more complex molecular architectures.

Expanding the Cross-Coupling Toolbox: While Suzuki and Stille couplings are commonly employed, the exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, will enable the introduction of a wider range of functional groups. This will lead to the creation of novel materials with tailored electronic and optical properties.

Post-Functionalization Strategies: Developing methods for the selective functionalization of the thiazole (B1198619) rings after the initial core formation will provide greater control over the final molecular structure. This could involve direct C-H activation or the use of directing groups to control regioselectivity.

Multicomponent and Domino Reactions: The design of one-pot multicomponent reactions or domino reaction sequences that build complex molecules from simple starting materials in a single operation will be a major focus. This approach offers significant advantages in terms of atom economy and synthetic efficiency.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry plays an increasingly vital role in materials discovery. For this compound and its derivatives, refining computational models will be crucial for accelerating the design of new materials with desired properties.

Accurate Prediction of Electronic Properties: Improving the accuracy of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will allow for more reliable predictions of key electronic properties such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. scispace.com This will enable the in silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.

Modeling of Intermolecular Interactions: The performance of organic electronic devices is highly dependent on the solid-state packing of the constituent molecules. rsc.org Developing more accurate computational models to predict crystal packing and intermolecular interactions, such as π-π stacking, will be essential for understanding and controlling the bulk properties of materials derived from this compound. rsc.org

Machine Learning and AI: The integration of machine learning and artificial intelligence with computational chemistry will revolutionize the materials design process. By training algorithms on existing experimental and computational data, it will be possible to predict the properties of new molecules with unprecedented speed and accuracy, guiding synthetic efforts towards the most promising targets.

Computational Method Application Future Goal References
DFT/TD-DFT Prediction of electronic and optical properties.Increased accuracy for in silico screening. scispace.com
Molecular Dynamics Simulation of solid-state packing.Better understanding of structure-property relationships. rsc.org
Machine Learning High-throughput property prediction.Accelerated discovery of new materials.

Expansion into Novel Areas of Materials Science and Emerging Technologies

The unique properties of the thiazolo[5,4-d]thiazole core make it an attractive building block for a wide range of applications. rsc.orgresearchgate.net Future research will focus on expanding its use into new and emerging areas of materials science.

Organic Electronics and Photonics: Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.netrsc.org Future work will focus on designing and synthesizing new derivatives with improved charge transport properties, enhanced photostability, and tunable emission colors. rsc.org

Sensors and Bioimaging: The sensitivity of the electronic properties of the thiazolo[5,4-d]thiazole core to its local environment makes it a promising platform for the development of chemical sensors and biological probes. researchgate.net By functionalizing the core with specific recognition elements, it will be possible to create highly selective and sensitive devices for detecting a wide range of analytes.

Energy Storage and Conversion: The electron-deficient nature of the thiazolo[5,4-d]thiazole unit makes it a potential component in materials for organic batteries and supercapacitors. rsc.org Furthermore, its ability to participate in photocatalytic processes opens up possibilities for its use in solar fuel generation and environmental remediation. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the thiazole rings can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs. researchgate.netmdpi.comnih.gov These materials have potential applications in gas storage, separation, and catalysis.

Application Area Key Properties Future Research Focus References
Organic Electronics Electron-deficient core, tunable properties.Improved charge transport and stability. rsc.orgresearchgate.netrsc.org
Sensors Environmentally sensitive electronic structure.High selectivity and sensitivity. researchgate.net
Energy Storage Redox activity, photocatalytic potential.Enhanced capacity and efficiency. rsc.orgrsc.org
MOFs Coordination sites on nitrogen atoms.Novel framework structures and applications. researchgate.netmdpi.comnih.gov

Q & A

Q. What experimental techniques are critical for determining the crystal structure of 2,5-Dichlorothiazolo[5,4-d]thiazole derivatives?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving the planar, π-conjugated structure of thiazolo[5,4-d]thiazole derivatives. The rigid heterocyclic backbone facilitates strong π-π stacking interactions, which can be quantified via crystallographic parameters like intermolecular distances and torsion angles . Complementary techniques like FT-IR and ¹H/¹³C NMR are essential for verifying functional groups and substituent positions during synthesis .

Q. How can researchers optimize synthetic routes for this compound-based ligands?

A common method involves condensation reactions between dithiooxamide and substituted aldehydes under acidic conditions. For example, 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole is synthesized using rubeanic acid, 4-hydroxybenzaldehyde, and phenol, followed by recrystallization for purity . Microwave-assisted synthesis can enhance reaction efficiency, as shown in the preparation of 2,5-bis(aryl) derivatives for optoelectronic applications .

Q. What safety protocols are recommended for handling chlorinated thiazolo[5,4-d]thiazole intermediates?

Chlorinated derivatives require strict safety measures: use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Waste should be segregated and disposed via certified hazardous waste services. Similar protocols for 2,5-dichloro-1,3,4-thiadiazole highlight the importance of minimizing exposure to toxic intermediates .

Advanced Research Questions

Q. How do substituents influence the optoelectronic properties of this compound derivatives?

Electron-withdrawing groups (e.g., Cl) lower the LUMO energy, enhancing electron transport in semiconductors. Computational studies using density functional theory (DFT) reveal that substituents on peripheral pyridyl groups extend π-conjugation, red-shifting absorption/emission spectra by 20–50 nm. This is critical for designing near-infrared (NIR) sensors or organic photovoltaics .

Q. What strategies resolve contradictions in luminescence data for thiazolo[5,4-d]thiazole-based MOFs?

Discrepancies in emission spectra often arise from ligand conformation or metal-ligand charge transfer (MLCT) dynamics. For example, Zn(II)/Cd(II)-MOFs using 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) exhibit varied quenching efficiencies for nitroaromatics due to differences in π-π stacking distances (3.4–3.8 Å). Controlled synthesis and single-crystal analysis are recommended to isolate structure-property relationships .

Q. How can thiazolo[5,4-d]thiazole derivatives enhance perovskite solar cell (PSC) stability?

Incorporating thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) like COFTPDA-TZDA into perovskite layers reduces defect density via N-atom coordination with Pb²⁺. This improves charge transport and moisture resistance, increasing PSC efficiency from 21.5% to 23.7% while retaining >90% performance after 1,000 hours .

Q. What mechanistic insights explain the chemosensing selectivity of thiazolo[5,4-d]thiazole MOFs for heavy metals?

Luminescent MOFs with DPTTZ ligands detect Cr(VI) anions (Cr₂O₇²⁻, CrO₄²⁻) via static quenching, where analyte binding disrupts ligand-to-metal energy transfer. The electron-deficient thiazolo[5,4-d]thiazole core preferentially interacts with electron-rich contaminants, achieving detection limits as low as 0.1 ppm in aqueous solutions .

Methodological Challenges

Q. How to address low yields in Suzuki-Miyaura cross-coupling reactions of thiazolo[5,4-d]thiazole halides?

Steric hindrance from the rigid core often limits coupling efficiency. Optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and using bulky phosphine ligands (e.g., SPhos) can improve yields to >70%. Pre-activation of aryl boronic acids via microwave irradiation (100°C, 10 min) further enhances reactivity .

Q. What computational models predict charge transport in thiazolo[5,4-d]thiazole-based polymers?

Time-dependent DFT (TD-DFT) simulations combined with Marcus theory quantify reorganization energies (λ ≈ 0.3 eV) and charge-transfer integrals (J ≈ 50 meV), correlating with high hole mobilities (>0.1 cm²/V·s) in organic field-effect transistors (OFETs). Basis sets like 6-31G(d) are recommended for accuracy .

Q. Why do some thiazolo[5,4-d]thiazole derivatives exhibit anomalous fluorescence in polar solvents?

Aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT) can dominate in polar media. For example, protonated 2,5-diamino derivatives show barrierless ESIPT-TICT transitions, leading to solvent-dependent Stokes shifts of >150 nm. Solvatochromic studies and femtosecond transient absorption spectroscopy are key to elucidating these mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.